REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9]N)[CH:6]=[CH:7][CH:8]=1.[F:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][CH2:17][C:18]2=O)=[CH:14][CH:13]=1>C(O)C.C(O)(=O)C.ClCCl.O>[F:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17]3[C:6]4[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=4[NH:9][C:18]=32)=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)NN
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Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
Ethanol was removed in vacuo
|
Type
|
DISSOLUTION
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Details
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the resulting brown oil was dissolved in isopropanol (39 mL)
|
Type
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ADDITION
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Details
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Sulfuric acid (36N, 1.28 mL) was added via syringe
|
Type
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STIRRING
|
Details
|
the solution was stirred
|
Type
|
TEMPERATURE
|
Details
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at reflux (90° C.) for 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
|
Details
|
subsequently cooled to room temperature
|
Type
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ADDITION
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Details
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The reaction was then basified to pH 10 via addition of aqueous sodium hydroxide (2% by mass)
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
to yield a brown residue, which
|
Type
|
CUSTOM
|
Details
|
The organic layer was partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted 1×15 mL ethyl acetate and 1×15 mL dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2CC3=C(NC=4C=C(C=CC34)OC)C2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |